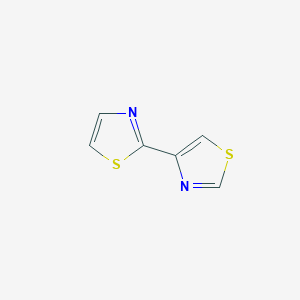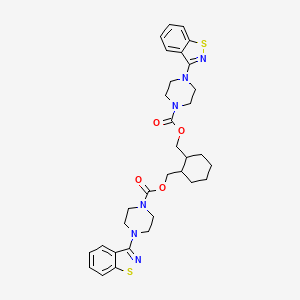
Lurasidone Impurity 22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lurasidone Impurity 22 is a chemical compound related to lurasidone hydrochloride, an atypical antipsychotic used for the treatment of schizophrenia and bipolar depression . Impurities in pharmaceutical compounds like lurasidone hydrochloride are critical to study as they can affect the safety, efficacy, and stability of the drug .
Preparation Methods
The preparation of lurasidone hydrochloride and its impurities, including Lurasidone Impurity 22, involves several synthetic routes. One method involves the oxidation of lurasidone hydrochloride using an oxidizing agent, followed by purification to obtain the impurity . The process is stable, simple to operate, and yields high-purity products .
Chemical Reactions Analysis
Lurasidone Impurity 22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Hydrolysis: This reaction involves the breaking of chemical bonds by the addition of water.
Photolytic Degradation: Exposure to light can cause the compound to degrade.
Scientific Research Applications
Lurasidone Impurity 22 is primarily used in scientific research to study the stability, efficacy, and safety of lurasidone hydrochloride. It helps in understanding the degradation pathways and the formation of impurities under various conditions . This information is crucial for developing more stable and effective pharmaceutical formulations .
Mechanism of Action
Comparison with Similar Compounds
Lurasidone Impurity 22 can be compared with other impurities of lurasidone hydrochloride, such as oxidation impurity I and oxidation impurity II . These impurities are formed through similar oxidation processes and have comparable chemical properties . each impurity has unique characteristics that can affect the overall stability and efficacy of the pharmaceutical product .
Properties
Molecular Formula |
C32H38N6O4S2 |
|---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
[2-[[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]oxymethyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C32H38N6O4S2/c39-31(37-17-13-35(14-18-37)29-25-9-3-5-11-27(25)43-33-29)41-21-23-7-1-2-8-24(23)22-42-32(40)38-19-15-36(16-20-38)30-26-10-4-6-12-28(26)44-34-30/h3-6,9-12,23-24H,1-2,7-8,13-22H2 |
InChI Key |
BAGKUUMMYLYQEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



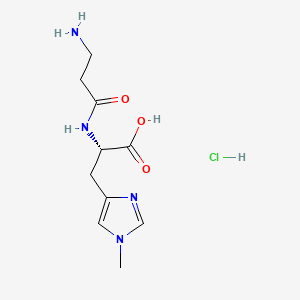
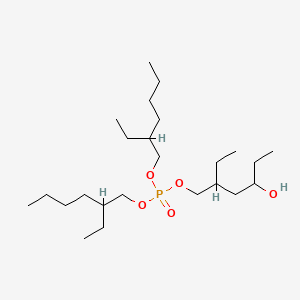
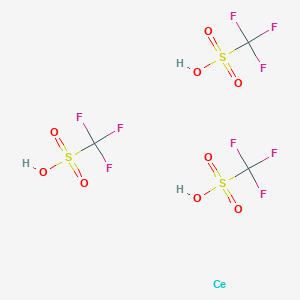
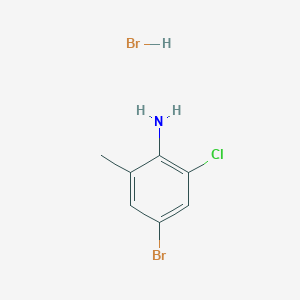
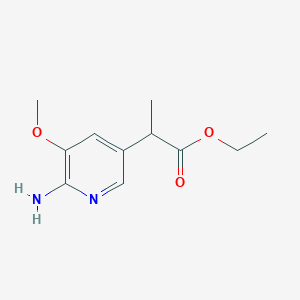
![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
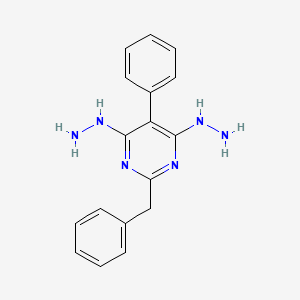
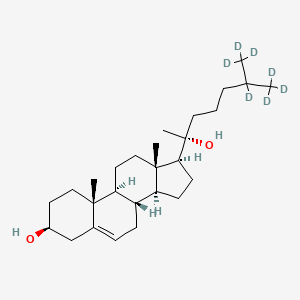
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
